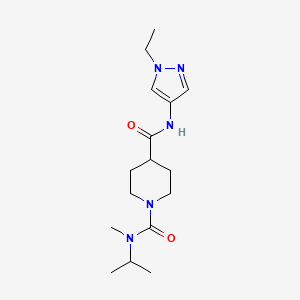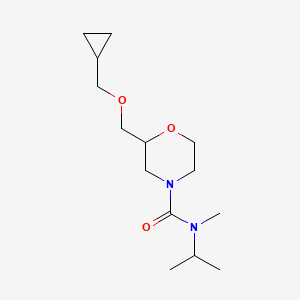![molecular formula C15H26N2OS B7634433 3-Cyclohexyl-3-[(2,4-dimethyl-1,3-thiazol-5-yl)methylamino]propan-1-ol](/img/structure/B7634433.png)
3-Cyclohexyl-3-[(2,4-dimethyl-1,3-thiazol-5-yl)methylamino]propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclohexyl-3-[(2,4-dimethyl-1,3-thiazol-5-yl)methylamino]propan-1-ol is a chemical compound that belongs to the class of β-adrenergic receptor agonists. This compound has been extensively studied for its potential therapeutic applications in various diseases, including asthma, chronic obstructive pulmonary disease (COPD), and cardiovascular diseases.
Mécanisme D'action
3-Cyclohexyl-3-[(2,4-dimethyl-1,3-thiazol-5-yl)methylamino]propan-1-ol acts as a β-adrenergic receptor agonist, specifically targeting the β2-adrenergic receptor. Activation of the β2-adrenergic receptor leads to the activation of adenylate cyclase, which increases the production of cyclic AMP (cAMP). Increased levels of cAMP lead to the relaxation of smooth muscle cells, resulting in bronchodilation and vasodilation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Cyclohexyl-3-[(2,4-dimethyl-1,3-thiazol-5-yl)methylamino]propan-1-ol include bronchodilation, vasodilation, positive inotropic and chronotropic effects, and increased glycogenolysis. These effects are mediated through the activation of the β2-adrenergic receptor and the subsequent increase in cAMP levels.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-Cyclohexyl-3-[(2,4-dimethyl-1,3-thiazol-5-yl)methylamino]propan-1-ol in lab experiments include its well-characterized mechanism of action, its ability to selectively target the β2-adrenergic receptor, and its potential therapeutic applications in various diseases. The limitations include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Orientations Futures
There are several future directions for the study of 3-Cyclohexyl-3-[(2,4-dimethyl-1,3-thiazol-5-yl)methylamino]propan-1-ol. These include:
1. Further studies to determine the safety and efficacy of this compound in humans.
2. Development of new formulations and delivery methods to improve the bioavailability and therapeutic efficacy of this compound.
3. Investigation of the potential therapeutic applications of this compound in other diseases, such as diabetes and obesity.
4. Studies to determine the potential of this compound as a tool for studying the β2-adrenergic receptor and its signaling pathways.
5. Investigation of the potential of this compound as a lead compound for the development of new β2-adrenergic receptor agonists with improved safety and efficacy profiles.
Conclusion:
In conclusion, 3-Cyclohexyl-3-[(2,4-dimethyl-1,3-thiazol-5-yl)methylamino]propan-1-ol is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. Its well-characterized mechanism of action and selective targeting of the β2-adrenergic receptor make it a promising candidate for further research and development. However, further studies are needed to determine its safety and efficacy in humans and to explore its potential in other diseases.
Méthodes De Synthèse
The synthesis of 3-Cyclohexyl-3-[(2,4-dimethyl-1,3-thiazol-5-yl)methylamino]propan-1-ol involves the reaction of cyclohexylmagnesium bromide with 2,4-dimethyl-5-chloromethylthiazole, followed by the reaction with N-[(tert-butoxy)carbonyl]-3-aminopropan-1-ol. The final product is obtained after deprotection of the tert-butoxycarbonyl group using trifluoroacetic acid.
Applications De Recherche Scientifique
3-Cyclohexyl-3-[(2,4-dimethyl-1,3-thiazol-5-yl)methylamino]propan-1-ol has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have bronchodilatory effects, making it a potential treatment for asthma and 3-Cyclohexyl-3-[(2,4-dimethyl-1,3-thiazol-5-yl)methylamino]propan-1-ol. It has also been shown to have positive inotropic and chronotropic effects, making it a potential treatment for cardiovascular diseases.
Propriétés
IUPAC Name |
3-cyclohexyl-3-[(2,4-dimethyl-1,3-thiazol-5-yl)methylamino]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2OS/c1-11-15(19-12(2)17-11)10-16-14(8-9-18)13-6-4-3-5-7-13/h13-14,16,18H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUOGBGAWNXDSDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CNC(CCO)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclohexyl-3-[(2,4-dimethyl-1,3-thiazol-5-yl)methylamino]propan-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Bromo-4-[[2,2-difluoroethyl(methyl)amino]methyl]-6-methoxyphenol](/img/structure/B7634351.png)
![[4-[(3-Methoxyphenyl)methyl]piperidin-1-yl]-(4-methoxypiperidin-1-yl)methanone](/img/structure/B7634354.png)

![N-[[6-(2-methylimidazol-1-yl)pyridin-3-yl]methyl]pyridine-3-carboxamide](/img/structure/B7634364.png)


![[1-[6-[(2-Ethyl-1,3-thiazol-4-yl)methylamino]pyrimidin-4-yl]piperidin-3-yl]methanol](/img/structure/B7634389.png)
![N-[1-(3-fluoropyridin-2-yl)pyrrolidin-3-yl]-5-methyl-1,4-thiazepane-4-carboxamide](/img/structure/B7634396.png)
![[6-(dimethylamino)pyridin-3-yl]-[4-(2-methyl-1H-indol-3-yl)piperidin-1-yl]methanone](/img/structure/B7634412.png)
![5-methyl-N-[(5-methylpyridin-3-yl)methyl]-1,4-thiazepane-4-carboxamide](/img/structure/B7634425.png)
![(4-Furo[3,2-c]pyridin-4-ylpiperazin-1-yl)-pyridin-4-ylmethanone](/img/structure/B7634438.png)
![[(2E,4E)-hexa-2,4-dienyl] 2-(oxolan-2-yl)-1,3-thiazole-5-carboxylate](/img/structure/B7634443.png)
![1-[2-(3,4-Difluorophenyl)-1-methylpyrrolidin-3-yl]-3-(3-methylpyridin-4-yl)urea](/img/structure/B7634449.png)